molecular formula C13H14N2O3S B2970431 5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid CAS No. 312614-93-0

5-(Benzothiazol-2-ylcarbamoyl)-pentanoic acid

Cat. No. B2970431
CAS RN: 312614-93-0
M. Wt: 278.33
InChI Key: KUIGXJGQENXXEB-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds that have a bicyclic structure, consisting of the fusion of a benzene ring and a thiazole ring . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of 2-arylbenzothiazole can be achieved using 2-aminothiophenol and substituted aldehydes as substrates with different catalysts .


Molecular Structure Analysis

The molecular structure of benzothiazoles is based on structures generated from information available in ECHA’s databases . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Synthesis and Biological Activity

  • Biologically Active Thiazole Derivatives : Studies have demonstrated the synthesis of thiazole derivatives with significant antimicrobial activity against Candida albicans. These compounds, including those related to benzothiazole, are synthesized through reactions involving thiosemicarbazones, showcasing their potential in developing antimicrobial agents (Ramadan, 2010).

  • Fluorescent and Colorimetric pH Probe : A benzothiazole derivative has been synthesized for use as a highly water-soluble fluorescent and colorimetric pH probe. This probe, due to its benzothiazole moiety and charged trimethyl amino group, exhibits excellent solubility in water and potential for real-time intracellular pH imaging (Diana et al., 2020).

Antimicrobial and Antifungal Activities

  • Benzothiazole Derivatives with Antimicrobial Properties : A series of benzothiazole derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of benzothiazole derivatives in treating inflammation-related conditions (Verma et al., 2014).

  • Novel Pyrazolo[1,5-a]pyrimidines : Another study focused on the solvent-free synthesis of novel pyrazolo[1,5-a]pyrimidines, exhibiting good to excellent yields. These compounds, derived from reactions involving benzothiazole-based intermediates, underscore the versatility of benzothiazole derivatives in synthesizing bioactive molecules (Quiroga et al., 2007).

Sensing and Catalytic Applications

  • Water-Compatible Polymer Networks : Research into water-dispersible alkyne-bearing conjugated microporous poly-benzothiadiazoles shows their use as heterogeneous photocatalysts for singlet oxygen generation. This application is crucial for converting organic compounds in water, demonstrating the material science potential of benzothiazole derivatives (Urakami et al., 2013).

Safety and Hazards

The safety and hazards of benzothiazole compounds would depend on their specific chemical structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Benzothiazoles have significant potential in the field of medicinal chemistry due to their potent and significant biological activities and great pharmaceutical value . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

6-(1,3-benzothiazol-2-ylamino)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11(7-3-4-8-12(17)18)15-13-14-9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIGXJGQENXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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